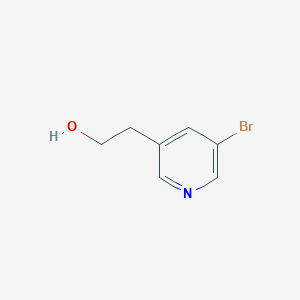![molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0](/img/structure/B2966986.png)
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. It is characterized by its molecular structure, which includes a benzopyran ring system with an amino group attached to the 4-position and a propanamide group at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
作用機序
Target of Action
The primary targets of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride are the 5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.
Mode of Action
This compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors . This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain.
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 7 receptors affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep. By influencing the activity of the 5-HT 1A and 5-HT 7 receptors, this compound can alter the serotonin signaling pathway and its downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on the serotonin signaling pathway. By binding to the 5-HT 1A and 5-HT 7 receptors, the compound can affect the transmission of serotonin signals, potentially leading to changes in mood, anxiety, and sleep .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring system can be synthesized through a cyclization reaction of appropriate precursors, such as chromanones or chromanols.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.
Attachment of the Propanamide Group: The propanamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.
化学反応の分析
Types of Reactions: 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
類似化合物との比較
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can be compared with other similar compounds, such as:
Flavanones: These compounds have a similar benzopyran ring system but differ in their functional groups and biological activities.
Chromanols: These are related compounds with hydroxyl groups attached to the benzopyran ring.
Chromanones: These compounds have a ketone group in place of the hydroxyl group found in chromanols.
特性
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAXUQJZBQNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)



![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)

![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)

